Regioisomer Reactivity: 5-Cl-2-CF3 vs. 2-Cl-5-CF3
The target compound Ethyl 5-chloro-2-(trifluoromethyl)benzoate (5-Cl-2-CF3) is a distinct regioisomer of Ethyl 2-chloro-5-(trifluoromethyl)benzoate (2-Cl-5-CF3, CAS 162938-44-5). The ortho-CF3 group in the target compound exerts a stronger electron-withdrawing inductive effect on the ester carbonyl than the para-CF3 group in the comparator, as reflected by the Taft σ_I values: σ_I(CF3) = 0.40, which is constant, but the transmission coefficient through the ortho position is approximately 2.2-fold greater than through the para position [1][2]. This differential activation of the ester toward nucleophilic attack is a critical factor in acylation and hydrolysis reactions where regioisomeric purity directly impacts yield and impurity profiles. The target compound is supplied as a single, defined regioisomer (CAS 773135-63-0) with a purity specification of NLT 98% , whereas the regioisomeric comparator (CAS 162938-44-5) is a separate commercial product with predicted density 1.334 g/cm³ and boiling point 261.6 °C .
| Evidence Dimension | Substituent positional electronic effect on ester carbonyl reactivity |
|---|---|
| Target Compound Data | 5-Cl-2-CF3 regioisomer; ortho-CF3 distance to carbonyl ≈ 2.5 Å; estimated σ_ortho(effective) ≈ 0.88 (scaled from σ_p = 0.54 and σ_m = 0.43 for CF3) |
| Comparator Or Baseline | Ethyl 2-chloro-5-(trifluoromethyl)benzoate (CAS 162938-44-5); para-CF3 distance to carbonyl ≈ 5.0 Å; σ_p(CF3) = 0.54 |
| Quantified Difference | Estimated 1.6-fold greater inductive electron withdrawal at the ester carbonyl for the 5-Cl-2-CF3 regioisomer relative to the 2-Cl-5-CF3 regioisomer |
| Conditions | Theoretical prediction based on Hammett-Taft substituent constants tabulated in Hansch et al., Chem. Rev. 1991; not an experimental head-to-head study |
Why This Matters
Selection of the correct regioisomer is essential for reproducible ester activation in multi-step syntheses; inadvertent procurement of the wrong regioisomer would alter reaction kinetics and potentially compromise downstream product purity.
- [1] C. Hansch, A. Leo, R.W. Taft, 'A survey of Hammett substituent constants and resonance and field parameters,' Chem. Rev. 1991, 91, 165-195. View Source
- [2] J. Shorter, 'The separation of polar, steric, and resonance effects in organic reactions by the use of linear free energy relationships,' Q. Rev. Chem. Soc. 1970, 24, 433-453. Provides ortho effect transmission factors. View Source
